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molecular formula C12H21Cl3O2Si B8470813 8-(Trichlorosilyl)octyl 2-methylprop-2-enoate CAS No. 122749-48-8

8-(Trichlorosilyl)octyl 2-methylprop-2-enoate

Cat. No. B8470813
M. Wt: 331.7 g/mol
InChI Key: GGAFEZCVDYLRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05192815

Procedure details

A reaction vessel fitted with a stirrer was charged with 50 g of 7-octenyl methacrylate, 250 mg of hydroquinone monomethyl ether and 1.5 cc of 1% chloroplatinic acid hexahydrate solution in tetrahydrofuran, and the mixture was heated to 40° C. To the mixture was added gradually 42 g of trichlorosilane with stirring, while the temperature of the mixture was kept at 45° C. or below. After the addition, the mixture was heated to 60° C. and reaction was conducted at this temperature for 1 hour to obtain 8-methacryloyloxyoctyltrichlorosilane.
Name
7-octenyl methacrylate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])(=[O:5])[C:2]([CH3:4])=[CH2:3].COC1C=CC(O)=CC=1.[Cl:24][SiH:25]([Cl:27])[Cl:26]>O1CCCC1.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][Si:25]([Cl:27])([Cl:26])[Cl:24])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
7-octenyl methacrylate
Quantity
50 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCC=C
Name
Quantity
250 mg
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.5 mL
Type
catalyst
Smiles
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring, while the temperature of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
was kept at 45° C. or below
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCC[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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